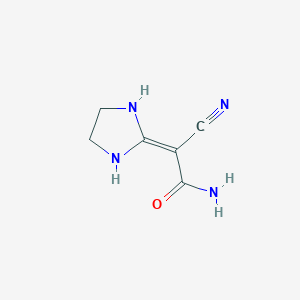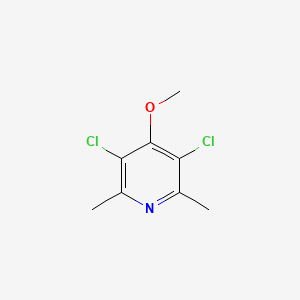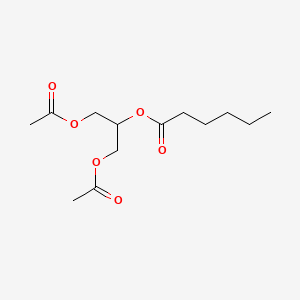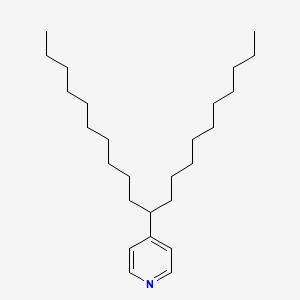
4-(11-Heneicosyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(11-Heneicosyl)pyridine is an organic compound with the molecular formula C26H47N It is a derivative of pyridine, featuring a long alkyl chain attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(11-Heneicosyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 11-bromoheneicosane in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic substitution reactions, where the pyridine ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(11-oxo-heneicosyl)pyridine or 4-(11-carboxy-heneicosyl)pyridine.
Reduction: Formation of 4-(11-Heneicosyl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-(11-Heneicosyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 4-(11-Heneicosyl)pyridine exerts its effects is largely dependent on its interaction with lipid membranes. The long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. Its pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to various molecular targets.
Comparison with Similar Compounds
4-(11-Decyl)pyridine: Similar structure but with a shorter alkyl chain.
4-(11-Dodecyl)pyridine: Another similar compound with a slightly longer alkyl chain than 4-(11-Decyl)pyridine.
4-(11-Octadecyl)pyridine: Features an even longer alkyl chain, affecting its solubility and interaction with lipid membranes.
Uniqueness: 4-(11-Heneicosyl)pyridine is unique due to its specific alkyl chain length, which provides a balance between hydrophobic interactions and solubility. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
50734-69-5 |
|---|---|
Molecular Formula |
C26H47N |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
4-henicosan-11-ylpyridine |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-17-19-25(26-21-23-27-24-22-26)20-18-16-14-12-10-8-6-4-2/h21-25H,3-20H2,1-2H3 |
InChI Key |
UJYAOWJBKCHVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
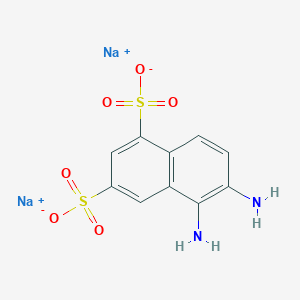
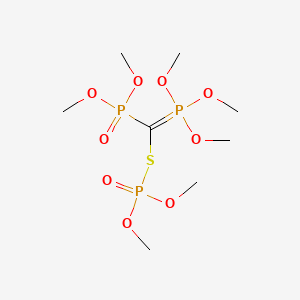
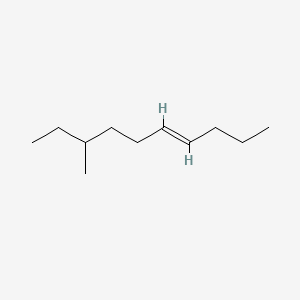
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)

![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
![[(2R,3S,4S,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15350078.png)
